molecular formula C21H51N2O7Si3 B15178306 Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine CAS No. 80228-85-9

Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine

Cat. No.: B15178306
CAS No.: 80228-85-9
M. Wt: 527.9 g/mol
InChI Key: AVDOIUXWPWVUGK-UHFFFAOYSA-N
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Description

Ethoxymethyl-N,N'-bis(3-(triethoxysilyl)propyl)silanediamine is a silane-based compound characterized by a central silanediamine core (Si–N–Si) linked to two 3-(triethoxysilyl)propyl groups and an ethoxymethyl substituent. This structure confers unique reactivity, combining hydrolyzable triethoxysilyl groups for surface bonding and a rigid silanediamine backbone for enhanced thermal stability.

Properties

CAS No.

80228-85-9

Molecular Formula

C21H51N2O7Si3

Molecular Weight

527.9 g/mol

InChI

InChI=1S/C21H51N2O7Si3/c1-8-24-21-31(22-17-15-19-32(25-9-2,26-10-3)27-11-4)23-18-16-20-33(28-12-5,29-13-6)30-14-7/h22-23H,8-21H2,1-7H3

InChI Key

AVDOIUXWPWVUGK-UHFFFAOYSA-N

Canonical SMILES

CCOC[Si](NCCC[Si](OCC)(OCC)OCC)NCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine typically involves the reaction of ethoxymethylamine with 3-(triethoxysilyl)propylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of ethoxymethyl-N,N’-bis(3-(triethoxysilyl)propyl)silanediamine involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then subjected to purification processes such as filtration and distillation to achieve the desired purity .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Compound Name Molecular Formula Functional Groups Hydrolysis Rate Key Applications References
This compound Hypothetical: C17H42N2O7Si3 Silanediamine, triethoxysilyl, ethoxymethyl Moderate Polymer crosslinking, surface coupling (inferred)
N,N'-bis(3-(trimethoxysilyl)propyl)ethylenediamine C14H36N2O6Si2 Ethylenediamine, trimethoxysilyl Fast Adhesion promotion, sol-gel processes
Bis[3-(triethoxysilyl)propyl]tetrasulfide (S9) C18H42O6S4Si2 Tetrasulfide, triethoxysilyl Moderate Rubber vulcanization, reinforcement
Bis-(3-(triethoxysilyl)-propyl)-amine (BTESPA) C18H42N2O6Si2 Amine, triethoxysilyl Moderate Silica coupling, hybrid materials

Structural and Functional Differences

In contrast, N,N'-bis(3-(trimethoxysilyl)propyl)ethylenediamine () uses an ethylenediamine backbone (C–N–C), which offers flexibility and chelation capabilities .

Alkoxy Substituents :

  • The triethoxysilyl groups in the target compound hydrolyze slower than the trimethoxysilyl groups in N,N'-bis(3-(trimethoxysilyl)propyl)ethylenediamine, favoring controlled surface modification in applications like coatings or composites .

Functional Moieties :

  • The ethoxymethyl group in the target compound may enhance solubility in organic matrices compared to analogs like S9 (tetrasulfide) or BTESPA (amine).
  • S9’s tetrasulfide linkage enables sulfur-based crosslinking in rubber composites, as demonstrated in styrene-butadiene rubber enhancements .

Research Findings from Analogous Compounds

  • Rubber Composites : S9 (Bis[3-(triethoxysilyl)propyl]tetrasulfide) significantly improves the mechanical properties of styrene-butadiene rubber, with reported increases in tensile strength from 10 MPa to 13 MPa .
  • Molecular Rectifiers: Triethoxysilylpropyl-methanimine derivatives () demonstrate rectification ratios >10 in self-assembled monolayers, highlighting the versatility of triethoxysilyl groups in electronics .
  • Hybrid Materials: BTESPA facilitates the synthesis of thermally stable organic-inorganic hybrids, such as functionalized mesoporous silica SBA-15 .

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